Prmt5-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H34N8O2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[4-[[3-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]-1-methylpyrazolo[4,5-d]pyrimidin-7-yl]amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H34N8O2/c1-17(34)33-11-8-20(9-12-33)29-25-23-22(27-16-28-25)24(30-31(23)2)26-13-21(35)15-32-10-7-18-5-3-4-6-19(18)14-32/h3-6,16,20-21,35H,7-15H2,1-2H3,(H,26,30)(H,27,28,29)/t21-/m1/s1 |
InChI Key |
BQIJTEQVQJHBAS-OAQYLSRUSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O)C |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NCC(CN4CCC5=CC=CC=C5C4)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Critical Role of PRMT5 in Spliceosome Regulation: A Technical Guide to Understanding the Impact of its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in cellular homeostasis and a compelling target in oncology. Its catalytic activity—the symmetric dimethylation of arginine residues on histone and non-histone proteins—is integral to numerous cellular processes, most notably the regulation of pre-mRNA splicing. This technical guide provides an in-depth exploration of the molecular mechanisms by which PRMT5 governs spliceosome function and the profound consequences of its pharmacological inhibition. While this document focuses on the well-characterized effects of various PRMT5 inhibitors, it is important to note that specific data for a compound designated "Prmt5-IN-16" is not available in the public scientific literature. The principles, data, and methodologies described herein are based on studies of other potent and selective PRMT5 inhibitors and serve as a comprehensive resource for understanding the therapeutic potential and mechanistic underpinnings of targeting this critical enzyme.
Introduction: PRMT5, the Master Regulator of Splicing
PRMT5 is a Type II protein arginine methyltransferase that plays a crucial role in the post-translational modification of proteins.[1] A primary and essential function of PRMT5 is the symmetric dimethylation of arginine residues within the RG-rich domains of Sm proteins (SmB/B', SmD1, and SmD3).[2] This modification is a prerequisite for the assembly of small nuclear ribonucleoproteins (snRNPs), the fundamental building blocks of the spliceosome. The spliceosome, a dynamic and complex molecular machine, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.
Dysregulation of PRMT5 activity is implicated in various cancers, where its overexpression often correlates with poor prognosis.[3][4] This has propelled the development of small molecule inhibitors aimed at disrupting its catalytic function, with several compounds advancing into clinical trials.[5][6] Inhibition of PRMT5 offers a promising therapeutic strategy by crippling the splicing machinery in cancer cells, which are often highly dependent on efficient and accurate splicing for their survival and proliferation.
The Molecular Mechanism: PRMT5's Hand in Spliceosome Assembly and Function
The canonical role of PRMT5 in splicing regulation is centered on the biogenesis of snRNPs. The process can be delineated into several key steps, as illustrated in the signaling pathway below.
Caption: PRMT5-mediated regulation of spliceosome assembly.
The inhibition of PRMT5's methyltransferase activity disrupts this pathway at its inception, preventing the symmetric dimethylation of Sm proteins. This, in turn, impairs the formation of functional snRNPs, leading to a global disruption of the splicing process.
Consequences of PRMT5 Inhibition on Splicing Fidelity
Pharmacological inhibition of PRMT5 results in widespread and profound alterations to the transcriptome. The most prominent effects observed are:
-
Intron Retention: The failure to efficiently recognize and excise introns leads to their retention in the final mRNA transcript.
-
Exon Skipping: Inefficient splice site recognition can also result in the erroneous exclusion of exons from the mature mRNA.
-
Alternative Splicing Alterations: PRMT5 inhibition can shift the balance of alternatively spliced isoforms, often favoring non-functional or dominant-negative protein variants.
These splicing defects are not random. Studies have shown that transcripts with weaker splice sites are particularly vulnerable to the effects of PRMT5 inhibition.[7] This selective disruption of splicing can have catastrophic consequences for the cell, particularly for genes involved in critical cellular processes.
Impact on Cell Cycle and Apoptosis Regulation
A significant number of genes affected by PRMT5 inhibitor-induced mis-splicing are key regulators of the cell cycle and apoptosis. For example, the pre-mRNA of the p53 regulator, MDM4, is a known sensor of spliceosomal defects.[7] Inhibition of PRMT5 leads to the alternative splicing of MDM4, resulting in a non-functional protein and subsequent activation of the p53 tumor suppressor pathway.[7]
Quantitative Data on the Effects of PRMT5 Inhibition
The following tables summarize quantitative data from studies using well-characterized PRMT5 inhibitors. It is crucial to reiterate that no specific data for "this compound" has been identified in the reviewed literature.
Table 1: Cellular Potency of Select PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| EPZ015666 | MCF-7 | Proliferation | ~50 | [8] |
| GSK591 | U87 | Proliferation | ~20 | [9] |
| JNJ-64619178 | A549 | Proliferation | ~100 | [5] |
| LLY-283 | THP-1 | Proliferation | ~30 | [10] |
Table 2: Impact of PRMT5 Inhibition on Splicing Events
| Inhibitor | Cell Line | Splicing Event | Genes Affected (Examples) | Magnitude of Change | Reference |
| GSK591 | Glioblastoma Stem Cells | Intron Retention | >400 genes | Significant increase | |
| LLY-283 | Glioblastoma Stem Cells | Intron Retention | >400 genes | Significant increase | |
| EPZ015666 | Acute Myeloid Leukemia | Exon Skipping | SRSF1-regulated genes | Significant increase | |
| PRMT5 Knockdown | Neural Stem Cells | Alternative Splicing | Mdm4 | Altered isoform ratio | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments used to investigate the effects of PRMT5 inhibitors on spliceosome regulation.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of PRMT5 inhibitors.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PRMT5 inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Caption: Workflow for a cell viability assay.
Western Blot Analysis for Symmetric Di-Methyl Arginine (sDMA) Marks
Objective: To confirm the on-target activity of PRMT5 inhibitors by assessing the global levels of sDMA.
Methodology:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for sDMA. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
RNA-Sequencing and Splicing Analysis
Objective: To perform a global analysis of splicing changes induced by PRMT5 inhibition.
Methodology:
-
RNA Extraction: Treat cells with the PRMT5 inhibitor and extract total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the RNA samples, including poly(A) selection or ribosomal RNA depletion.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools (e.g., rMATS, DEXSeq) to identify and quantify differential splicing events (intron retention, exon skipping, alternative splice site usage).
-
Perform gene ontology (GO) analysis to identify the biological pathways affected by the splicing changes.
-
Caption: Workflow for RNA-sequencing and splicing analysis.
Conclusion and Future Directions
The inhibition of PRMT5 represents a validated and promising strategy for cancer therapy, primarily through its profound impact on spliceosome regulation. The disruption of splicing fidelity leads to a cascade of cellular events, including cell cycle arrest and apoptosis, particularly in cancer cells that are highly reliant on this fundamental process. While the specific compound "this compound" remains uncharacterized in the public domain, the wealth of data from other potent PRMT5 inhibitors provides a clear and compelling picture of the therapeutic potential of targeting this enzyme.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to stratify patients who are most likely to respond to PRMT5 inhibitor therapy.
-
Combination Therapies: Exploring synergistic combinations of PRMT5 inhibitors with other anti-cancer agents to enhance efficacy and overcome resistance.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which cancer cells may develop resistance to PRMT5 inhibition.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the critical role of PRMT5 in spliceosome regulation and the therapeutic implications of its inhibition. The continued exploration of this target holds great promise for the development of novel and effective cancer treatments.
References
- 1. JCI - PRMT5: splicing up tolerance [jci.org]
- 2. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
The Impact of PRMT5 Inhibition on Downstream Target Methylation and Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) on its downstream molecular targets and associated signaling pathways. The focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of the molecular consequences of PRMT5 inhibition, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction to PRMT5 and its Role in Cellular Processes
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular functions, including transcriptional regulation, RNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. PRMT5 typically functions within a complex with Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.
This guide will delve into the downstream effects of inhibiting PRMT5, using well-characterized small molecule inhibitors as examples to illustrate the profound impact on cellular signaling and function.
Quantitative Effects of PRMT5 Inhibition on Downstream Targets
The inhibition of PRMT5 leads to a significant reduction in the symmetric dimethylation of its key substrates. This section summarizes the quantitative data on the biochemical and cellular activity of representative PRMT5 inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |
| GSK591 | PRMT5 | Biochemical | 20 nM | - | |
| SmBB' sDMA | Cellular (Western Blot) | ~100-200 nM | MCF7 | ||
| EPZ015666 | PRMT5 | Biochemical | 22 nM | - | |
| Global sDMA | Cellular (Western Blot) | <1 µM | HCT116 | ||
| LLY-283 | PRMT5 | Biochemical | 6 nM | - | |
| H4R3me2s | Cellular (Western Blot) | 50-100 nM | A549 | ||
| Compound 17 | PRMT5:MEP50 PPI | Cell Proliferation (MTT) | 430 nM | LNCaP | |
| H4R3me2s | Cellular (Western Blot) | ~500 nM | LNCaP |
Table 1: Quantitative analysis of the effects of various PRMT5 inhibitors. This table provides a comparative summary of the inhibitory concentrations (IC50) of several well-characterized PRMT5 inhibitors in both biochemical and cellular assays, highlighting their impact on downstream target methylation and cell proliferation.
Key Downstream Targets and Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 disrupts several critical cellular signaling pathways through the reduced methylation of its downstream targets.
RNA Splicing
PRMT5-mediated methylation of Sm proteins (e.g., SmB/B', SmD1, SmD3) is essential for the proper assembly of the spliceosome. Inhibition of PRMT5 leads to a global reduction in sDMA levels on these proteins, impairing pre-mRNA splicing.
Transcriptional Regulation via Histone Methylation
PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), modifications that are generally associated with transcriptional repression. Inhibition of PRMT5 can lead to the de-repression of tumor suppressor genes.
PI3K/AKT/mTOR Signaling Pathway
PRMT5 has been shown to regulate the PI3K/AKT/mTOR pathway. For instance, PRMT5 can methylate and activate AKT, promoting cell survival and proliferation. Inhibition of PRMT5 can therefore lead to the downregulation of this key pro-survival pathway.
WNT/β-catenin Signaling Pathway
PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing pathway antagonists. Inhibition of PRMT5 can lead to the reactivation of these antagonists and subsequent downregulation of WNT/β-catenin target genes.
Visualizing the Impact of PRMT5 Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PRMT5 and the points of intervention by its inhibitors.
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of PRMT5 Inhibition by Prmt5-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target in oncology. PRMT5 exerts its influence on key signaling pathways such as EGFR, PI3K/AKT, and WNT/β-catenin, further highlighting its importance in cellular homeostasis and disease. Prmt5-IN-30 is a potent and selective inhibitor of PRMT5, offering a valuable tool for studying the biological functions of PRMT5 and for potential therapeutic development.
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the efficacy of Prmt5-IN-30 in inhibiting PRMT5 activity within a cellular context. The primary readout for inhibition is the reduction of symmetric dimethylarginine (SDMA) levels on target proteins.
Data Presentation
The inhibitory activity of Prmt5-IN-30 and other exemplary PRMT5 inhibitors can be quantified and compared. The following table summarizes key quantitative data for Prmt5-IN-30.
| Compound | Target | IC50 | Kd | Key Notes |
| Prmt5-IN-30 | PRMT5 | 0.33 µM | 0.987 µM | Potent and selective inhibitor of PRMT5-mediated SmD3 methylation. |
Signaling Pathway
PRMT5 is a central node in a complex network of cellular signaling pathways. Its activity influences transcription, splicing, and the function of various signaling molecules.
Caption: PRMT5 signaling pathways and point of inhibition.
Experimental Protocols
Western Blot Protocol for Assessing PRMT5 Inhibition
This protocol outlines the steps for treating cells with a PRMT5 inhibitor, preparing cell lysates, and performing a Western blot to detect changes in symmetric dimethylarginine (SDMA) levels, a direct marker of PRMT5 activity.
1. Cell Culture and Treatment
-
1.1. Plate cells (e.g., MCF-7, HCT116, or a cell line relevant to your research) at a density that will result in 70-80% confluency at the time of harvest.
-
1.2. Allow cells to adhere overnight.
-
1.3. Prepare a stock solution of Prmt5-IN-30 in DMSO.
-
1.4. Treat cells with varying concentrations of Prmt5-IN-30 (e.g., 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a DMSO-only vehicle control.
2. Cell Lysis
-
2.1. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
2.2. Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
2.3. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
2.4. Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
2.6. Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
3. Protein Quantification
-
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
4.1. Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
4.2. Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
4.3. Run the gel at 100-120V until the dye front reaches the bottom.
-
4.4. Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
4.5. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
4.6. Incubate the membrane with a primary antibody against Symmetric Dimethyl Arginine (SDMA) (e.g., Cell Signaling Technology #13222) overnight at 4°C with gentle agitation. A primary antibody against total PRMT5 should also be used on a separate blot or after stripping to ensure the inhibitor does not cause PRMT5 degradation.
-
4.7. Wash the membrane three times with TBST for 10 minutes each.
-
4.8. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
4.9. Wash the membrane three times with TBST for 10 minutes each.
-
4.10. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
4.11. For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin, GAPDH, or Tubulin.
Experimental Workflow Diagram
Application Note: Cell Viability Assay Protocol for PRMT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation and overexpression of PRMT5 have been implicated in the progression of various cancers, including non-Hodgkin's lymphoma, colorectal cancer, and lung cancer, often correlating with poor clinical outcomes. Its role in promoting cell proliferation and survival makes it a compelling therapeutic target in oncology.
This document provides a detailed protocol for determining the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines using a common luminescence-based cell viability assay.
Disclaimer: The specific inhibitor "Prmt5-IN-16" was not found in publicly available scientific literature during the search for this document. The following protocol is a general and representative methodology for evaluating the efficacy of potent, cell-permeable PRMT5 inhibitors (e.g., GSK591, EPZ015666) and can be adapted for novel compounds.
PRMT5 Signaling Pathway
PRMT5 has been shown to regulate cancer cell growth and epithelial-mesenchymal transition (EMT) through signaling cascades such as the EGFR/Akt/GSK3β pathway. Inhibition of PRMT5 can disrupt these pro-survival signals, leading to decreased cell proliferation.
Experimental Protocol: Cell Viability Assay
This protocol details the use of a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability, which is a direct indicator of metabolically active cells.
1. Materials and Reagents
-
Cell Lines: Selected cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PRMT5 Inhibitor: this compound (or other selected inhibitor), dissolved in DMSO to create a 10 mM stock solution.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer compatible with 96-well plates
-
Sterile 96-well flat-bottom, opaque-walled plates
-
Multichannel pipette
-
2. Experimental Workflow
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells for "no-cell" background controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of the PRMT5 inhibitor from the 10 mM stock using culture medium. A common concentration range to test is 0.01 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose (typically ≤ 0.1
-
Application Notes and Protocols: Prmt5-IN-16 in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, public domain data specifically detailing the in vivo application of a compound designated "Prmt5-IN-16" in patient-derived xenograft (PDX) models is limited. The following application notes and protocols have been compiled based on established methodologies and published data for other potent and selective PRMT5 inhibitors evaluated in preclinical PDX studies. These should serve as a comprehensive guide and template for designing and executing experiments with novel PRMT5 inhibitors like this compound.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3] Dysregulation of PRMT5 activity is frequently observed in a wide range of human cancers, including lymphomas, lung cancer, breast cancer, and glioblastoma, where its overexpression often correlates with poor prognosis.[1]
PRMT5's multifaceted role in promoting cancer cell proliferation, survival, and migration has established it as a compelling therapeutic target.[1] The development of small molecule inhibitors targeting PRMT5 has shown promise in preclinical models, including patient-derived xenografts (PDX), which are known to better recapitulate the heterogeneity and clinical response of human tumors.
Data Presentation: Efficacy of PRMT5 Inhibitors in PDX Models
The following tables summarize quantitative data from preclinical studies of various PRMT5 inhibitors in different PDX cancer models. This data can be used as a reference for expected efficacy when testing this compound.
Table 1: Antitumor Activity of PRMT5 Inhibitor JNJ-64619178 in Xenograft Models [4]
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Small Cell Lung Cancer | Patient-Derived | 1 - 10 mg/kg, PO, QD | Up to 99% |
| Non-Small Cell Lung Cancer | Patient-Derived | 1 - 10 mg/kg, PO, QD | Significant |
| Acute Myeloid Leukemia | Disseminated | 1 - 10 mg/kg, PO, QD | Significant |
| Non-Hodgkin Lymphoma | Cell line-Derived | 1 - 10 mg/kg, PO, QD | Significant |
Table 2: Efficacy of PRMT5 Inhibitor GSK3326595 in a Mantle Cell Lymphoma PDX Model [5]
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Mantle Cell Lymphoma | Patient-Derived (TP53 mutant) | 100 mg/kg, PO, QD | Significant tumor growth inhibition |
| Mantle Cell Lymphoma | Patient-Derived (relapsed post-CAR-T) | 100 mg/kg, PO, QD | Significant tumor growth inhibition |
Table 3: Preclinical Efficacy of Various Oral PRMT5 Inhibitors in Xenograft Models [6]
| Inhibitor | Cancer Type | Xenograft Model | Tumor Growth Inhibition (TGI) |
| YQ36286 | Mantle Cell Lymphoma | Cell line-Derived | 95% at 21 days |
| EPZ015666 | Triple Negative Breast Cancer | Cell line-Derived | 39% |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, transported in sterile media on ice.
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Surgical instruments.
-
Matrigel (optional).
-
Cell culture media (e.g., DMEM/F12).
-
Antibiotics (e.g., penicillin-streptomycin).
Protocol:
-
Tumor Tissue Processing:
-
Under sterile conditions, wash the fresh tumor tissue with cold phosphate-buffered saline (PBS) supplemented with antibiotics.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the recipient immunocompromised mouse.
-
Make a small incision in the skin of the flank.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor engraftment.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into a new cohort of mice for expansion.
-
This compound Administration in PDX Models
This protocol provides a general guideline for the formulation and administration of a novel PRMT5 inhibitor.
Materials:
-
This compound compound.
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, saline).
-
Oral gavage needles.
-
Syringes.
-
Balance and vortex mixer.
Protocol:
-
Formulation (Example):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Add the required volume of the DMSO stock to a sterile tube.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Finally, add saline and vortex thoroughly.
-
-
Note: The optimal vehicle should be determined based on the physicochemical properties of this compound.
-
-
Dosing:
-
Once PDX tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., daily, twice daily).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess the target engagement of this compound in tumor tissue.
Materials:
-
Excised tumor tissue.
-
Protein lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against symmetric dimethylarginine (SDMA).
-
Secondary antibody.
-
Chemiluminescence detection system.
Protocol:
-
Protein Extraction:
-
Homogenize a portion of the excised tumor tissue in protein lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against SDMA.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling network in cancer.
Caption: Workflow for this compound evaluation in PDX models.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell-stress.com [cell-stress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Mouse Studies with PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. Its role in critical cellular processes, including cell proliferation, differentiation, and DNA damage repair, makes it a compelling molecule for inhibition in various cancer models. While a specific compound designated "Prmt5-IN-16" was not identified in the reviewed literature, a number of potent and selective PRMT5 inhibitors have been evaluated in preclinical in vivo mouse studies. This document provides a consolidated overview of the dosages and administration routes for several of these inhibitors, a generalized experimental protocol for conducting in vivo efficacy studies, and visual representations of the PRMT5 signaling pathway and a typical experimental workflow.
I. In Vivo Dosage and Administration of PRMT5 Inhibitors in Mouse Models
The following table summarizes the dosages and administration routes of various PRMT5 inhibitors used in in vivo mouse studies, as reported in the scientific literature. This information can serve as a starting point for designing new preclinical experiments.
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| GSK591 | Nude Mice (LLC xenograft) | Lung Cancer | 50 mg/kg once a day | Intraperitoneal | |
| EPZ015666 | BALB/c Mice | Periodontitis Model | Not specified (local treatment) | Not specified | |
| C220 | JAK2V617F Murine Model | Polycythemia Vera | 12.5 mg/kg once daily (5 days on, 2 days off) | Oral | |
| Compound 20 | MV-4-11 Xenograft | Leukemia | 10 mg/kg | Intravenous | |
| GSK3326595 | MV-4-11 Xenograft | Leukemia | 10 mg/kg | Intravenous | |
| AMI-1 | Cervical Cancer Murine Model | Cervical Cancer | Not specified | Not specified | |
| LLY-283 | Glioblastoma Mouse Model | Glioblastoma | Not specified | Not specified | |
| EPZ015666 | Triple Negative Breast Cancer Xenograft | Triple Negative Breast Cancer | Not specified | Oral |
II. Generalized Experimental Protocol for In Vivo Efficacy Studies
This protocol outlines a general workflow for assessing the in vivo efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the desired cancer cell line (e.g., lung, breast, lymphoma) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
- Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the PRMT5 inhibitor in a suitable vehicle (e.g., 5% DMSO + 30% PEG300 + 65% water).
- Administer the inhibitor to the treatment group at the desired dose and schedule via the chosen route (e.g., oral gavage, intraperitoneal injection).
- Administer the vehicle alone to the control group.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- Monitor the overall health and behavior of the mice.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers like sDMA, immunohistochemistry).
5. Statistical Analysis:
- Analyze the tumor growth data using appropriate statistical methods to determine the significance of the treatment effect.
III. Visualizing Key Pathways and Workflows
A. PRMT5 Signaling Pathway
The following diagram illustrates a simplified representation of the PRMT5 signaling pathway, highlighting its role in gene regulation and cell signaling. PRMT5, in complex with MEP50, symmetrically dimethylates arginine residues on histone and non-histone proteins. This can lead to the transcriptional repression of tumor suppressor genes or the modulation of signaling pathways like WNT/β-catenin, ultimately impacting cell proliferation and survival.
Caption: A diagram of the PRMT5 signaling pathway.
B. Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines the logical flow of a typical in vivo mouse study designed to evaluate the efficacy of a PRMT5 inhibitor.
Caption: A workflow for in vivo mouse studies.
IV. Conclusion
The inhibition of PRMT5 represents a promising strategy in cancer therapy. The data and protocols presented herein provide a valuable resource for researchers initiating in vivo studies with PRMT5 inhibitors. Careful consideration of the specific inhibitor, tumor model, and experimental design will be crucial for obtaining robust and reproducible results. The provided diagrams offer a visual aid for understanding the underlying biological pathways and the practical steps involved in preclinical evaluation.
Techniques for Measuring SDMA Levels After Prmt5-IN-16 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity is implicated in several cancers, making it a promising therapeutic target.[1][4]
Prmt5-IN-16 is a potent and selective inhibitor of PRMT5.[5] Measuring the levels of SDMA serves as a crucial pharmacodynamic biomarker to assess the in vitro and in vivo efficacy of PRMT5 inhibitors like this compound.[6][7] A decrease in global SDMA levels directly indicates the inhibition of PRMT5 enzymatic activity.[3][8]
This document provides detailed application notes and protocols for three common techniques used to measure SDMA levels following treatment with this compound: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
PRMT5 Signaling Pathway and Inhibition
PRMT5, in a complex with MEP50 (methylosome protein 50), utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer two methyl groups to the guanidino group of arginine residues on substrate proteins, resulting in the formation of SDMA and S-adenosylhomocysteine (SAH).[9] this compound acts by inhibiting the catalytic activity of the PRMT5/MEP50 complex, thereby preventing the formation of SDMA.
Comparison of SDMA Measurement Techniques
| Technique | Advantages | Disadvantages |
| Western Blot | - Provides qualitative and semi-quantitative data- Visualizes changes in SDMA levels on specific protein bands- Widely accessible and established technique | - Less sensitive than other methods- Semi-quantitative nature can have high variability- Dependent on antibody specificity |
| ELISA | - High-throughput and quantitative- Relatively simple and fast protocol- Good sensitivity and specificity with validated kits | - Measures total SDMA, not on specific proteins- Can be subject to matrix effects from complex samples- Requires a specific antibody and kit |
| LC-MS/MS | - Considered the gold standard for quantification- High sensitivity, specificity, and accuracy- Can simultaneously measure SDMA, ADMA, and other metabolites[10] | - Requires specialized and expensive equipment- Complex sample preparation and data analysis- Lower throughput compared to ELISA |
I. Western Blotting for Global SDMA Levels
Western blotting is a widely used technique to qualitatively or semi-quantitatively assess the reduction in total cellular SDMA levels following this compound treatment.[6][8] This method relies on a pan-specific antibody that recognizes the symmetric di-methyl arginine motif.[11]
A. Experimental Protocol
1. Materials and Reagents:
-
Cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
Precast polyacrylamide gels (e.g., 4-15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix
-
Secondary antibody: Anti-rabbit IgG, HRP-linked antibody
-
Chemiluminescent substrate (ECL)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
2. Cell Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding an equal volume of 2X Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.[12]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12]
4. Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[12]
-
Analyze the band intensities using densitometry software. Normalize the total SDMA signal in each lane to a loading control (e.g., GAPDH or β-actin).
B. Example Data Presentation
| Treatment Group | This compound (nM) | Normalized SDMA Signal (Arbitrary Units) | % Inhibition vs. Control |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 10 | 0.65 | 35% |
| This compound | 50 | 0.28 | 72% |
| This compound | 200 | 0.11 | 89% |
II. ELISA for Quantitative SDMA Measurement
An Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method to accurately quantify total SDMA levels in various biological samples, including cell lysates, plasma, and serum.[7][13] Commercially available competitive ELISA kits are commonly used for this purpose.
A. Experimental Protocol (Based on a typical competitive ELISA kit)
1. Materials and Reagents:
-
SDMA ELISA Kit (containing SDMA-coated microplate, standards, anti-SDMA antibody, HRP-conjugate, wash buffer, TMB substrate, stop solution)
-
Cell lysates, serum, or plasma from this compound treated and control groups
-
Microplate reader capable of measuring absorbance at 450 nm
2. Sample and Standard Preparation:
-
Prepare cell lysates as described in the Western Blot protocol and normalize protein concentration. For serum or plasma, collect samples using standard procedures.[14]
-
Some kits may require an acylation step for the samples and standards. Follow the kit manufacturer's specific instructions.[15][16]
-
Prepare a standard curve by performing serial dilutions of the provided SDMA standard.
3. Assay Procedure:
-
Add prepared standards and samples to the appropriate wells of the SDMA-coated microplate.[17]
-
Add the anti-SDMA antibody to each well.[16]
-
Incubate the plate as specified in the kit protocol (e.g., 90 minutes at room temperature) to allow competition between the SDMA in the sample and the SDMA coated on the plate for antibody binding.[15]
-
Wash the plate multiple times with the provided wash buffer to remove unbound antibodies and other components.[16]
-
Add the HRP-conjugated secondary antibody (or enzyme conjugate) to each well and incubate.[17]
-
Wash the plate again to remove unbound conjugate.[17]
-
Add TMB substrate to each well and incubate in the dark. A blue color will develop.
-
Add the stop solution to each well. The color will change to yellow.
4. Data Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the SDMA concentration in the samples by interpolating their OD values from the standard curve. The OD is inversely proportional to the SDMA concentration.[14]
B. Example Data Presentation
| Treatment Group | This compound (nM) | Mean SDMA Concentration (µM) ± SD | % Inhibition vs. Control |
| Vehicle Control | 0 | 1.85 ± 0.12 | 0% |
| This compound | 10 | 1.15 ± 0.09 | 37.8% |
| This compound | 50 | 0.52 ± 0.05 | 71.9% |
| This compound | 200 | 0.21 ± 0.03 | 88.6% |
III. LC-MS/MS for Absolute SDMA Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and specific method for the absolute quantification of SDMA.[10] It allows for the precise measurement of underivatized SDMA in complex biological matrices.[18]
A. Experimental Protocol
1. Materials and Reagents:
-
Biological samples (plasma, serum, or cell lysates)
-
Internal Standard (IS): Stable isotope-labeled SDMA (e.g., d7-SDMA)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
2. Sample Preparation:
-
Thaw samples on ice.
-
To 50 µL of sample (e.g., plasma), add 50 µL of the internal standard solution (e.g., d7-ADMA, which can serve as an IS for SDMA as well).[18]
-
Precipitate proteins by adding 150 µL of ice-cold methanol.[19] Vortex vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.[19]
-
Dilute the supernatant with an appropriate mobile phase or a solution like 0.1% formic acid in water prior to injection.[18][19]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a silica-based column is typically used (e.g., Supelcosil™ LC-Si).[10][20]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid) is common.[18][20]
-
Flow Rate: Typically in the range of 100-500 µL/min.[20]
-
Injection Volume: 10-20 µL.[20]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[20] Specific precursor-to-product ion transitions for SDMA and the internal standard are monitored.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the specific MRM transitions of SDMA and the internal standard.
-
Calculate the peak area ratio (SDMA/IS).
-
Create a calibration curve using known concentrations of SDMA standards.
-
Determine the concentration of SDMA in the unknown samples by comparing their peak area ratios to the calibration curve.
B. Example LC-MS/MS Parameters and Results
| Parameter | Setting |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition (SDMA) | m/z 203.2 → 172.1[20] |
| MRM Transition (IS, d7-ADMA) | m/z 209.2 → 46.1 (example) |
| Linear Range | 0.05 - 5 µM[18] |
| Treatment Group | This compound (nM) | SDMA Concentration (µM) ± SD |
| Vehicle Control | 0 | 0.62 ± 0.04 |
| This compound | 10 | 0.38 ± 0.03 |
| This compound | 50 | 0.15 ± 0.01 |
| This compound | 200 | 0.06 ± 0.01 |
References
- 1. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PRMT5 enhances the radiosensitivity of tumor cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 12. google.com [google.com]
- 13. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human symmetric dimethylarginine (SDMA) Elisa Kit – AFG Scientific [afgsci.com]
- 15. biovendor.com [biovendor.com]
- 16. dld-diagnostika.de [dld-diagnostika.de]
- 17. Dog SDMA(Symmetric dimethylarginine) ELISA Kit – AFG Scientific [afgsci.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the DNA Damage Response Pathway Using a PRMT5 Inhibitor
Note: Initial searches for "Prmt5-IN-16" did not yield a specific, well-characterized compound. Therefore, these application notes and protocols have been generated using a representative and well-documented PRMT5 inhibitor, GSK3326595 , to illustrate the application of PRMT5 inhibition in DNA damage response (DDR) studies. The principles and methods described are broadly applicable to potent and selective PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Emerging evidence has highlighted PRMT5 as a key regulator of the DNA damage response (DDR), a complex network of pathways that detect and repair DNA lesions to maintain genomic integrity.
Inhibition of PRMT5 has been shown to impair the repair of DNA double-strand breaks (DSBs) by affecting both major repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). Mechanistically, PRMT5 inhibition can lead to the alternative splicing of key DDR factors, such as TIP60, and modulate the activity and localization of other critical proteins like 53BP1. Consequently, cancer cells treated with PRMT5 inhibitors often exhibit increased levels of DNA damage and become sensitized to DNA-damaging agents, including PARP inhibitors and chemotherapy.[1][2][3]
These application notes provide an overview of the utility of the PRMT5 inhibitor GSK3326595 in studying the DDR pathway, including quantitative data on its effects and detailed protocols for key experiments.
Data Presentation
Table 1: Effect of GSK3326595 on Markers of DNA Damage
| Cell Line | Treatment | % of Geminin-positive cells with γH2AX foci (>15 foci/nucleus) | % of Geminin-positive cells with RAD51 foci (>5 foci/nucleus) | % of Geminin-positive cells with 53BP1 foci (>5 foci/nucleus) | Reference |
| CaOV3 (Ovarian Cancer) | DMSO | ~5% | ~2% | ~3% | [2][4] |
| CaOV3 (Ovarian Cancer) | GSK3326595 (6 days) | ~25% | ~15% | ~20% | [2][4] |
| OVCAR3 (Ovarian Cancer) | DMSO | ~8% | ~4% | ~5% | [2][4] |
| OVCAR3 (Ovarian Cancer) | GSK3326595 (6 days) | ~30% | ~18% | ~25% | [2][4] |
| MDA-MB-231 (Breast Cancer) | DMSO | ~10% | ~5% | ~8% | [2][4] |
| MDA-MB-231 (Breast Cancer) | GSK3326595 (6 days) | ~35% | ~20% | ~30% | [2][4] |
Table 2: Synergistic Anti-proliferative Effects of GSK3326595 with PARP Inhibitors
| Cell Line | GSK3326595 IC50 (µM) | Talazoparib IC50 (µM) | Combination | Synergy Score (Loewe Model) | Reference |
| MDA-MB-468 (BRCA1 WT TNBC) | ~0.5 | ~0.01 | GSK3326595 + Talazoparib | SYN_MAX > 10 | [5][6] |
| HCC1806 (BRCA1 WT TNBC) | ~0.8 | ~0.02 | GSK3326595 + Talazoparib | SYN_MAX > 10 | [5][6] |
| MDA-MB-436 (BRCA1 mut TNBC) | ~1.2 | <0.001 | GSK3326595 + Talazoparib | Not Synergistic | [6] |
| SUM149-PT (BRCA1 mut TNBC) | ~1.5 | <0.001 | GSK3326595 + Talazoparib | Not Synergistic | [6] |
Note: SYN_MAX > 10 is considered synergistic.
Signaling Pathways and Experimental Workflows
Caption: PRMT5's role in the DNA damage response pathway and the effect of its inhibition.
Caption: General experimental workflow for studying the effects of GSK3326595 on the DDR.
Experimental Protocols
Immunofluorescence Staining for DNA Damage Foci (γH2AX, RAD51, 53BP1)
This protocol is used to visualize and quantify the formation of nuclear foci of key DNA damage response proteins, which is a hallmark of an active DDR.
Materials:
-
Cancer cell lines (e.g., CaOV3, OVCAR3, MDA-MB-231)
-
GSK3326595 (and DMSO as vehicle control)
-
96-well imaging plates or coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-γH2AX (phospho S139)
-
Mouse anti-RAD51
-
Rabbit anti-53BP1
-
-
Secondary antibodies:
-
Alexa Fluor 488 goat anti-rabbit IgG
-
Alexa Fluor 594 goat anti-mouse IgG
-
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto 96-well imaging plates or coverslips at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of GSK3326595 or DMSO for the specified duration (e.g., 6 days for chronic exposure).[4]
-
Fixation: Aspirate the media and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting and Imaging: Wash twice with PBS. If using coverslips, mount them onto glass slides using mounting medium. Image the plates or slides using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the number of foci per nucleus using automated image analysis software. A cell is typically considered positive if it contains >5-15 foci per nucleus, depending on the protein.[4][7]
Western Blotting for DDR Protein Expression
This protocol is used to assess the levels of various DDR proteins following treatment with a PRMT5 inhibitor.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DDR proteins (e.g., PRMT5, H4R3me2s, p53, ATM, ATR) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[8][9]
Cell Viability and Synergy Assays
This protocol is used to determine the effect of GSK3326595 on cell proliferation, both as a single agent and in combination with other drugs like PARP inhibitors, and to assess for synergistic interactions.
Materials:
-
Cancer cell lines
-
GSK3326595
-
PARP inhibitor (e.g., Niraparib, Olaparib, Talazoparib)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., Combenefit)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density for the duration of the assay (e.g., 1,000-5,000 cells/well). Allow to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of GSK3326595 and the PARP inhibitor. Treat the cells with single agents and combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours for short-term, or up to 14 days for long-term colony formation-like assays, with media and drug changes as needed).[10]
-
Viability Measurement:
-
CellTiter-Glo®: Add the reagent directly to the wells according to the manufacturer's instructions, and measure luminescence.
-
MTT: Add MTT reagent to the wells, incubate for 2-4 hours, then add solubilization buffer and measure absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control for each treatment condition.
-
Determine the IC50 values for each single agent.
-
Analyze the combination data using synergy software to calculate synergy scores (e.g., Loewe additivity, Bliss independence, or HSA).[5][10] A score significantly greater than the expected additive effect indicates synergy.
-
Conclusion
The PRMT5 inhibitor GSK3326595 is a valuable tool for investigating the role of PRMT5 in the DNA damage response. By inducing DNA damage and sensitizing cancer cells to other DNA-damaging agents, it provides a powerful means to explore the synthetic lethal relationships between PRMT5 and key DDR pathways. The protocols outlined above provide a framework for researchers to quantitatively assess the impact of PRMT5 inhibition on genomic integrity and to explore novel therapeutic combinations for cancer treatment.
References
- 1. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Prmt5-IN-16 Solubility Challenges: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Prmt5-IN-16, ensuring its proper solubilization is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions, a common hurdle for this class of potent PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers like PBS or Tris?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Many suppliers of similar PRMT5 inhibitors suggest that DMSO can dissolve the compound effectively, often with the aid of ultrasonication.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is significantly lowered in the final aqueous solution, causing the poorly soluble compound to crash out. The troubleshooting guide below provides several strategies to mitigate this problem.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The tolerance of cell lines to DMSO can vary. However, it is a general practice to keep the final concentration of DMSO in cell culture media at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.
Troubleshooting Guide: this compound Insolubility
Encountering solubility issues with this compound can be a significant roadblock. The following troubleshooting guide offers a systematic approach to overcoming this challenge.
Initial Solubility Assessment
A logical workflow can help diagnose and solve solubility problems.
Caption: A stepwise workflow for identifying and addressing this compound precipitation.
Strategies to Prevent Precipitation
If precipitation is observed, consider the following strategies, starting with the least disruptive to your experimental conditions.
| Strategy ID | Strategy Description | Key Considerations |
| TS-01 | Decrease Final Concentration | The simplest approach is to lower the final concentration of this compound in your assay. The compound may be soluble at lower concentrations. |
| TS-02 | Increase Final DMSO Concentration | If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a vehicle control with the same DMSO concentration. |
| TS-03 | Use a Surfactant | Non-ionic detergents like Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Introduce them at a low concentration (e.g., 0.01% - 0.1%). |
| TS-04 | Utilize Solubilizing Excipients | For in vitro assays, excipients like PEG300 or cyclodextrins (e.g., SBE-β-CD) can be used to improve solubility. These are commonly used for in vivo formulations but may be adapted for in vitro use with careful validation. |
| TS-05 | Sonication | After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to break up small aggregates and promote dissolution. |
| TS-06 | pH Adjustment | The solubility of a compound can be pH-dependent. If your experimental design allows, a slight adjustment of the buffer's pH might improve solubility. This should be approached with caution as it can affect protein stability and compound activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Pre-warm Buffer: Gently warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in 100% DMSO.
-
Final Dilution: While vortexing the pre-warmed buffer, add the this compound DMSO stock drop-wise to the desired final concentration. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Inspection: After addition, visually inspect the solution for any signs of precipitation or cloudiness.
PRMT5 Signaling Pathway Overview
Understanding the context in which this compound acts is crucial. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes.
Caption: PRMT5's central role in regulating key cellular processes through methylation.
By systematically applying these troubleshooting strategies and understanding the biochemical context of this compound, researchers can overcome solubility challenges and proceed with their experiments with greater confidence.
Optimizing PRMT5-IN-16 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PRMT5-IN-16 for in vitro assays. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene expression, mRNA splicing, signal transduction, and DNA damage response.[1][3][4] By inhibiting the enzymatic activity of PRMT5, this compound can modulate these pathways, making it a valuable tool for studying the biological functions of PRMT5 and a potential therapeutic agent in diseases where PRMT5 is dysregulated, such as cancer.[2]
Q2: What are the typical biochemical and cellular IC50 values for PRMT5 inhibitors?
A2: The half-maximal inhibitory concentration (IC50) for PRMT5 inhibitors can vary depending on the specific compound, assay conditions, and cell type used. For potent inhibitors, biochemical IC50 values are often in the low nanomolar range, while cellular IC50 values can range from nanomolar to low micromolar. The table below summarizes typical IC50 values for various well-characterized PRMT5 inhibitors, which can serve as a reference for this compound.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| GSK3326595 | 6.2 | 7.6 - >30,000 | Various cancer cell lines | [5] |
| Compound 9 | 11 | Not Reported | Not Applicable | [6] |
| Compound 15 | 18 | Not Reported | Not Applicable | [7] |
| EPZ015666 | 30 | Not Reported | Not Applicable | [7] |
| Compound 17 | Not Reported | 430 | LNCaP | [4][8] |
| 3039-0164 | 63,000 | Not Reported | A549 | [9] |
Q3: Which signaling pathways are affected by PRMT5 inhibition?
A3: Inhibition of PRMT5 can impact multiple signaling pathways critical for cell proliferation, survival, and differentiation. Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: PRMT5 can regulate the expression of components within this pathway, and its inhibition can lead to decreased signaling.
-
STAT3 Pathway: PRMT5 has been shown to be involved in the activation of STAT3, a key transcription factor in cell proliferation and survival.[10]
-
TGF-β Signaling: PRMT5 inhibition may dysregulate TGF-β signaling.[4][11]
-
WNT/β-catenin Pathway: PRMT5 can promote this pathway, and its inhibition can lead to downregulation of WNT target genes.
-
NF-κB Signaling: PRMT5 can methylate components of the NF-κB pathway, influencing its activity.
PRMT5 Signaling Pathway
References
- 1. The Role of PRMT5 in Immuno-Oncology [mdpi.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Prmt5-IN-16 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PRMT5 inhibitor, Prmt5-IN-16. The information is designed to help users identify and overcome experimental challenges related to drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This modification plays a crucial role in regulating various cellular processes, including gene transcription, pre-mRNA splicing, and signal transduction.[1][2] By inhibiting PRMT5's methyltransferase activity, this compound can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[3][4]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be due to intrinsic or acquired resistance.
-
Intrinsic Resistance: The cell line may have pre-existing characteristics that make it less sensitive to PRMT5 inhibition. This could be due to mutations in PRMT5, alterations in downstream signaling pathways that bypass the effects of PRMT5 inhibition, or the presence of drug efflux pumps.
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the inhibitor. Common mechanisms include the upregulation of alternative signaling pathways, such as the mTOR pathway, or changes in alternative splicing that promote survival.[3][5]
Q3: How can I confirm that this compound is engaging its target in my cells?
To confirm target engagement, you should assess the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A western blot for total SDMA or specific methylated proteins (e.g., SmD3, H4R3me2s) is a standard method.[6] A decrease in SDMA levels upon treatment with this compound indicates that the inhibitor is effectively blocking PRMT5 enzymatic activity.[3]
Q4: What are the known mechanisms of acquired resistance to PRMT5 inhibitors?
Research has identified several key mechanisms of acquired resistance:
-
Upregulation of mTOR Signaling: Resistant cells often show increased activity of the mTOR signaling pathway, which can promote cell survival and proliferation, compensating for the effects of PRMT5 inhibition.[3][7][8]
-
Alterations in RNA Splicing: PRMT5 is a major regulator of pre-mRNA splicing.[9] Resistance can emerge through changes in the splicing of key genes involved in cell cycle control and apoptosis, leading to the production of protein isoforms that are no longer sensitive to the effects of PRMT5 inhibition.[9][10][11][12]
-
Transcriptional Reprogramming: Resistant cells can undergo a stable switch in their transcriptional program, leading to the expression of genes that confer resistance.[13] For example, the upregulation of Stathmin 2 (STMN2) has been linked to resistance to PRMT5 inhibitors and a collateral sensitivity to paclitaxel.[13][14]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting resistance to this compound in your cancer cell line experiments.
Problem 1: Higher than expected IC50 value or complete lack of response to this compound.
Table 1: Reported IC50 Values for PRMT5 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) | Reference |
| SP53 | Mantle Cell Lymphoma | PRT-382 | 20-140 | [3] |
| Z-138 | Mantle Cell Lymphoma | PRT-382 | 20-140 | [3] |
| REC-1 | Mantle Cell Lymphoma | PRT-382 | 20-140 | [3] |
| CCMCL | Mantle Cell Lymphoma | PRT-382 | 20-140 | [3] |
| H23 | Lung Adenocarcinoma | EPZ015666 | Varies | [13] |
| HT29 | Colorectal Cancer | Clofazimine | 18-34 µM | [15] |
| HCT116 | Colorectal Cancer | Clofazimine | 18-34 µM | [15] |
| DLD1 | Colorectal Cancer | Clofazimine | 18-34 µM | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Clofazimine | 26-29 µM | [15] |
| BT20 | Triple-Negative Breast Cancer | Clofazimine | 26-29 µM | [15] |
| ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | CMP5 | 3.98-7.58 µM | [16] |
| T-ALL cell lines | T-Cell Acute Lymphoblastic Leukemia | CMP5 | 13.06-22.72 µM | [16] |
Experimental Workflow for Investigating High IC50
Workflow for investigating high IC50 of this compound.
Problem 2: Cells initially respond to this compound but develop resistance over time.
This scenario suggests acquired resistance. The following steps can help you characterize and potentially overcome this resistance.
Signaling Pathway Implicated in Resistance
Upregulation of the PI3K/AKT/mTOR pathway is a key mechanism of resistance to PRMT5 inhibitors.
Table 2: Potential Combination Therapies to Overcome this compound Resistance
| Combination Agent | Target | Rationale | Reference |
| Temsirolimus | mTORC1 | Overcomes resistance by blocking the upregulated mTOR pathway. | [3] |
| Paclitaxel | Microtubules | Exploits collateral sensitivity in cells with STMN2 upregulation. | [13][14] |
| Gemcitabine | DNA synthesis | PRMT5 depletion increases DNA damage in response to gemcitabine. | [17] |
| Cisplatin | DNA crosslinking | Synergistic effects observed in triple-negative breast cancer. | [18] |
| Neratinib | EGFR/HER2 | Synergistic effects in triple-negative breast cancer. | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound and assessing the synergistic effects of combination therapies.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent IC50: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Combination Therapy: Treat cells with a matrix of concentrations of this compound and the combination agent.
-
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the drug concentration and fitting to a dose-response curve.
-
For combination studies, calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity).[19]
-
Western Blot for PRMT5 Target Engagement and Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Target Engagement: Anti-pan-SDMA, Anti-H4R3me2s.
-
Pathway Analysis: Anti-PRMT5, Anti-p-S6K, Anti-S6K, Anti-p-4E-BP1, Anti-4E-BP1, Anti-Actin (as a loading control).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
RNA-Seq for Alternative Splicing Analysis
This protocol provides a general workflow for identifying changes in alternative splicing associated with this compound resistance.
Workflow for Alternative Splicing Analysis
Workflow for identifying alternative splicing changes in response to this compound.
-
Sample Preparation: Culture both this compound-sensitive and -resistant cells with and without the inhibitor.
-
RNA Extraction: Isolate high-quality total RNA from each cell population.
-
Library Preparation: Prepare strand-specific RNA-seq libraries from poly(A)-selected mRNA.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Differential Splicing Analysis: Use bioinformatics tools such as rMATS or MISO to identify and quantify alternative splicing events (e.g., skipped exons, retained introns) that are significantly different between sensitive and resistant cells.[9][10]
-
Functional Annotation: Perform gene ontology and pathway analysis on the genes with significant differential splicing to understand the biological implications of these changes.
-
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
- 10. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Prmt5-IN-16
Welcome to the technical support center for Prmt5-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this potent PRMT5 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cellular processes and a promising target in cancer therapy.[1][2] Like many small molecule inhibitors, this compound is likely hydrophobic, which can lead to poor aqueous solubility and consequently, low and variable absorption in the gastrointestinal tract, limiting its bioavailability for in vivo studies.
Q2: What are the general strategies to improve the bioavailability of hydrophobic small molecules like this compound?
Several strategies can be employed to enhance the in vivo bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Formulation Strategies: Utilizing vehicles that can solubilize the compound or improve its dissolution rate. Common approaches include the use of co-solvents, surfactants, and complexing agents.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state.
-
Prodrug Approach: Modifying the chemical structure of the drug to a more soluble or permeable form that is converted to the active drug in vivo.
Q3: Are there any specific formulation recommendations for PRMT5 inhibitors?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vivo.
| Problem | Possible Cause | Suggested Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor solubility of this compound in the gastrointestinal tract. | 1. Optimize the formulation: Experiment with different solubilizing agents and surfactants. Refer to the suggested formulations for Prmt5-IN-30 in Table 1. 2. Reduce particle size: Consider micronization or nanomilling of the compound. |
| Precipitation of the compound in the formulation upon storage or dilution. | The compound has exceeded its solubility limit in the chosen vehicle. | 1. Increase the concentration of the solubilizing agent (e.g., PEG400). 2. Add a co-solvent or surfactant (e.g., Tween 80). 3. Prepare fresh formulations before each experiment. |
| Difficulty in preparing a homogenous suspension for oral gavage. | The compound is not adequately wetted by the vehicle. | 1. Use a wetting agent: A small amount of a surfactant like Tween 80 can help. 2. Triturate the compound: Grinding the powder with a small amount of the vehicle before adding the full volume can improve dispersion. |
| Inconsistent results between different batches of experiments. | Variability in formulation preparation or administration technique. | 1. Standardize the formulation protocol: Ensure consistent weighing, mixing, and handling of all components. 2. Ensure proper oral gavage technique to minimize stress and ensure accurate dosing. |
Suggested Formulations for a Similar PRMT5 Inhibitor (Prmt5-IN-30)
The following table summarizes potential starting formulations for in vivo studies, based on recommendations for the structurally related compound, Prmt5-IN-30. Note: These are starting points and may require optimization for this compound.
| Formulation Type | Components | Preparation Notes |
| Solution | This compound in PEG400 | Dissolve the compound directly in PEG400. Gentle warming may be required. |
| Suspension | This compound in 0.2% Carboxymethyl cellulose (CMC) | Prepare the CMC solution first, then suspend the powdered compound. |
| Suspension with Surfactant | This compound in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) | The surfactant helps to wet the compound and improve suspension stability. |
| Co-solvent System | This compound in DMSO, PEG300, and Tween 80 | A multi-component system for compounds that are difficult to solubilize. |
Experimental Protocols
Protocol 1: Preparation of a Solution in PEG400 for Oral Administration
-
Objective: To prepare a clear solution of this compound for oral gavage.
-
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG400)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add the calculated volume of PEG400 to the vial.
-
Place the vial on a magnetic stirrer and stir until the compound is completely dissolved.
-
If the compound does not dissolve readily, gently warm the solution to 37-40°C while stirring.
-
Once a clear solution is obtained, cool to room temperature before administration.
-
Administer the solution via oral gavage at the desired dose.
-
Protocol 2: Preparation of a Suspension in Carboxymethyl Cellulose (CMC) for Oral Administration
-
Objective: To prepare a uniform suspension of this compound for oral gavage.
-
Materials:
-
This compound
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Purified water
-
Mortar and pestle (optional)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Slowly add 0.5 g of CMC to 100 mL of purified water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound.
-
For improved dispersion, you can pre-wet the powder by adding a small amount of the CMC vehicle and triturating it into a smooth paste with a mortar and pestle.
-
Gradually add the remaining CMC vehicle to the paste while stirring continuously to form a uniform suspension.
-
-
Administration:
-
Stir the suspension well immediately before each administration to ensure homogeneity.
-
Administer the suspension via oral gavage.
-
-
Protocol 3: Preparation of a Co-solvent Formulation for In Vivo Administration
-
Objective: To prepare a solubilized formulation for a highly hydrophobic compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Saline or purified water
-
-
Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water formulation):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the required volume of Tween 80 and mix until the solution is clear.
-
Finally, add the required volume of saline or water and mix well.
-
Visually inspect the solution for any precipitation before administration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Caption: General workflow for in vivo bioavailability studies of this compound.
References
Technical Support Center: Addressing PRMT5-IN-16-Induced Cytotoxicity in Normal Cells
Troubleshooting Guides
This section provides solutions to common problems encountered when working with PRMT5 inhibitors like PRMT5-IN-16, focusing on cytotoxicity in normal cells.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal/non-cancerous cell lines at effective cancer cell-killing concentrations. | 1. On-target toxicity: PRMT5 is essential for the proliferation and survival of normal cells.[1][2] 2. Off-target effects: The inhibitor may be acting on other cellular targets. 3. Incorrect dosage: The concentration used may be too high for the specific normal cell line. | 1. Assess MTAP status: Exploit the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. MTAP-deficient cancer cells are significantly more sensitive to PRMT5 inhibitors.[3][4] Prioritize experiments in MTAP-null cancer models to maximize the therapeutic window. 2. Dose-response curve: Perform a detailed dose-response analysis on both cancer and normal cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. 3. Co-treatment strategies: Consider co-treatment with agents that selectively sensitize cancer cells to PRMT5 inhibition. For example, combining PRMT5 inhibitors with BCL-2 inhibitors has shown synergy in mantle cell lymphoma.[5] |
| Inconsistent results in cytotoxicity assays. | 1. Cell line variability: Different cell lines have varying sensitivities to PRMT5 inhibition. 2. Assay timing: The cytotoxic effects of PRMT5 inhibitors can be time-dependent, with maximal effects observed after several days.[5] 3. Compound stability: The inhibitor may be degrading in the culture medium. | 1. Cell line characterization: Ensure consistent cell line identity and passage number. 2. Time-course experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your cytotoxicity assay. 3. Media changes: For longer-term assays, consider replenishing the media with fresh inhibitor to maintain a constant concentration. |
| Difficulty in achieving a therapeutic window between cancer and normal cells. | 1. MTAP-positive cancer cells: Cancer cells that are not MTAP-deficient may have similar sensitivity to normal cells. 2. High PRMT5 expression in normal tissue: Some normal tissues may naturally have high PRMT5 expression, making them more susceptible. | 1. Focus on MTAP-deleted cancers: The most promising strategy for a therapeutic window is to target MTAP-null cancers.[3][4] 2. MTA-cooperative inhibitors: If available, use MTA-cooperative PRMT5 inhibitors, which are designed to be more active in the high-MTA environment of MTAP-deleted cells, thus sparing normal cells.[3][6][7] 3. Combination therapies: Explore combinations that can lower the required dose of the PRMT5 inhibitor, such as with PARP inhibitors or chemotherapy.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification is crucial for various cellular processes, including cell cycle progression, RNA splicing, and signal transduction.[2][9][10] Inhibition of PRMT5 leads to cell cycle arrest and apoptosis.[1][5] In normal cells, this on-target inhibition of an essential enzyme can lead to significant cytotoxicity.
Q2: How can I reduce the toxicity of this compound to my normal cell lines?
A2: The most effective strategy is to leverage the principle of synthetic lethality in methylthioadenosine phosphorylase (MTAP)-deficient cancer cells.[3][4] MTAP is an enzyme in the methionine salvage pathway, and its deletion, common in many cancers, leads to the accumulation of methylthioadenosine (MTA). MTA is a weak endogenous inhibitor of PRMT5. This partial inhibition makes MTAP-deleted cancer cells more sensitive to exogenous PRMT5 inhibitors than normal cells with functional MTAP.[4] Therefore, by using MTAP-deficient cancer cell lines, you can often identify a therapeutic window where the inhibitor is effective against the cancer cells with minimal impact on normal cells.
Q3: What are MTA-cooperative PRMT5 inhibitors and how do they differ from standard inhibitors?
A3: MTA-cooperative PRMT5 inhibitors are a newer class of drugs that selectively bind to the PRMT5-MTA complex.[3][6][7] This complex is only abundant in MTAP-deleted cells where MTA accumulates. This targeted approach leads to potent inhibition of PRMT5 specifically in cancer cells, while having a minimal effect on normal cells that have low levels of MTA.[3][7] This strategy significantly enhances the therapeutic window and reduces off-target toxicity.
Q4: What signaling pathways are affected by PRMT5 inhibition that could contribute to cytotoxicity?
A4: PRMT5 inhibition affects several critical signaling pathways. It can lead to the activation of the p53 tumor suppressor pathway, modulation of the PI3K/AKT/mTOR pathway, and alteration of NF-κB signaling.[9][11] Dysregulation of these pathways can disrupt cell cycle control and promote apoptosis.
Q5: Are there any co-treatment strategies that can protect normal cells?
A5: While research into protective co-treatments for normal cells is ongoing, a more common approach is to use co-treatments that synergistically enhance the killing of cancer cells, thereby allowing for a lower, less toxic dose of the PRMT5 inhibitor. Examples include combining PRMT5 inhibitors with BCL-2 inhibitors in certain lymphomas or with DNA damaging agents.[1][5]
Data Presentation
Table 1: Comparative IC50 Values of Various PRMT5 Inhibitors in Cancer and Normal Cell Lines
| Inhibitor | Cell Line | Cell Type | MTAP Status | IC50 (nM) | Reference |
| PRT382 | Granta-519 | Mantle Cell Lymphoma | Not Specified | ~100 | [5] |
| Jeko-1 | Mantle Cell Lymphoma | Not Specified | ~50 | [5] | |
| Mino | Mantle Cell Lymphoma | Not Specified | ~200 | [5] | |
| Compound 5 | HCT 116 | Colon Cancer | MTAP deleted | <100 | [12] |
| HCT 116 (parental) | Colon Cancer | MTAP proficient | 100-1000 | [12] | |
| HLCL61 | ATL patient cells | T-Cell Leukemia | Not Specified | 2.33–42.71 µM | [13] |
| PBMCs | Normal Blood Cells | Not Specified | 43.37 µM | [13] | |
| CMP5 | ATL patient cells | T-Cell Leukemia | Not Specified | 23.94–33.12 µM | [13] |
| PBMCs | Normal Blood Cells | Not Specified | 58.08 µM | [13] |
Note: Data for this compound is not available. The table presents data for other PRMT5 inhibitors to illustrate the typical range of activities and the therapeutic window observed in MTAP-deleted versus proficient cells and in cancer versus normal cells.
Experimental Protocols
1. Protocol for Assessing Cell Viability and Cytotoxicity
This protocol describes a standard method for determining the IC50 of this compound in both normal and cancer cell lines using a resazurin-based assay.
-
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Protocol for Determining MTAP Gene Status by PCR
This protocol provides a method to determine if a cell line has a homozygous deletion of the MTAP gene.
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers for MTAP and a control gene (e.g., GAPDH)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA ladder
-
-
Procedure:
-
Extract genomic DNA from the cell lines of interest.
-
Set up two PCR reactions for each cell line: one with MTAP-specific primers and one with control gene primers.
-
Perform PCR using a standard thermal cycling program.
-
Run the PCR products on an agarose gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light. The absence of a band for MTAP in the presence of a band for the control gene indicates an MTAP deletion.
-
3. Protocol for Apoptosis Detection by Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Visualizations
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chinese scientists divulge new PRMT5 inhibitors | BioWorld [bioworld.com]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Prmt5-IN-16 and Other Clinical-Stage PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical PRMT5 inhibitor Prmt5-IN-16 against leading clinical-stage PRMT5 inhibitors. The analysis covers key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer, including cell proliferation, RNA splicing, and DNA damage repair. This has led to the development of numerous small molecule inhibitors targeting PRMT5, with several advancing into clinical trials. This guide focuses on a comparative analysis of this compound, a preclinical inhibitor, against five prominent clinical-stage PRMT5 inhibitors: GSK3326595, JNJ-64619178, PRT811 (P-500), AMG 193, and PF-06939999.
Overview of PRMT5 Inhibitors
PRMT5 inhibitors can be broadly categorized based on their mechanism of action. Some are S-adenosylmethionine (SAM)-competitive, directly competing with the methyl donor SAM. Others are MTA-cooperative, exhibiting enhanced inhibitory activity in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with MTAP gene deletion. This synthetic lethal approach offers a potential therapeutic window for targeting MTAP-deleted tumors.
This compound (16-19F) is a novel, preclinical, MTA-cooperative PRMT5 inhibitor that has demonstrated selective inhibition of MTAP-deleted cancer cell growth in in-vitro studies. The other inhibitors discussed in this guide have all progressed to clinical evaluation, with varying degrees of efficacy and safety observed in different cancer types.
Comparative Data of PRMT5 Inhibitors
The following tables summarize the available preclinical and clinical data for this compound and the selected clinical-stage PRMT5 inhibitors.
Table 1: Preclinical Data for this compound (16-19F)
| Parameter | This compound (16-19F) |
| Mechanism of Action | MTA-cooperative PRMT5 inhibitor |
| Reported IC50 | Data not publicly available |
| Selectivity | Selective for MTAP-deleted cancer cells |
| Key In Vitro Assays | MTT assay, Cellular Thermal Shift Assay (CETSA) |
Table 2: Clinical Trial Data for Comparator PRMT5 Inhibitors
| Inhibitor | Clinical Trial ID | Phase | Key Indications | No. of Patients (in cited cohort) | Objective Response Rate (ORR) |
| GSK3326595 | NCT02783300 (METEOR-1) | 1 | Adenoid Cystic Carcinoma (ACC) | 50 | 4% (2 confirmed PRs)[1][2] |
| Estrogen Receptor-positive (ER+) Breast Cancer | 47 | 2% (1 confirmed PR)[1][2] | |||
| Non-Hodgkin Lymphoma (NHL) | 29 | 10%[1][2] | |||
| NCT03614728 | 1/2 | Myeloid Neoplasms | 30 | 17% (Clinical Benefit Rate)[3] | |
| JNJ-64619178 | NCT03573310 | 1 | Advanced Solid Tumors/NHL (Overall) | 90 | 5.6%[1][4] |
| Adenoid Cystic Carcinoma (ACC) | 26 | 11.5%[1][4] | |||
| Lower-Risk Myelodysplastic Syndromes | 24 | No objective responses[5] | |||
| PRT811 (P-500) | NCT04089449 | 1 | IDH-mutant High-Grade Glioma | 16 | 12.5% (2 confirmed CRs)[6] |
| Splicing-mutant Uveal Melanoma | 10 | 10% (1 confirmed PR)[6] | |||
| Overall Glioma Cohort | 38 | 5.3%[7] | |||
| Overall Uveal Melanoma Cohort | 23 | 4.4%[7] | |||
| AMG 193 | NCT05094336 | 1/1b/2 | MTAP-null Solid Tumors (dose exploration) | 80 | - |
| MTAP-null Solid Tumors (active doses) | 42 | 21.4%[8] | |||
| PF-06939999 | NCT03854227 | 1 | Advanced/Metastatic Solid Tumors (dose escalation) | 28 | 7.1% (2 confirmed PRs)[9][10] |
Table 3: Safety Profile of Clinical-Stage PRMT5 Inhibitors (Most Common Grade ≥3 Treatment-Related Adverse Events)
| Inhibitor | Clinical Trial ID | Most Common Grade ≥3 TRAEs |
| GSK3326595 | NCT02783300 | Anemia, thrombocytopenia, neutropenia, fatigue[11] |
| NCT03614728 | Decreased platelet count (27%), dysgeusia (23%), fatigue (20%), nausea (20%)[3] | |
| JNJ-64619178 | NCT03573310 | Thrombocytopenia (dose-limiting)[1][4] |
| Neutropenia (62.5%), Thrombocytopenia (58.3%) in LR-MDS[5] | ||
| PRT811 (P-500) | NCT04089449 | Thrombocytopenia (9.3%), Anemia (9.3%), Fatigue (5.8%)[6] |
| AMG 193 | NCT05094336 | Nausea, vomiting, fatigue, hypersensitivity reaction, hypokalemia (dose-limiting at ≥240 mg)[8] |
| PF-06939999 | NCT03854227 | Anemia (28%), thrombocytopenia/platelet count decreased (22%), fatigue (6%), neutropenia (4%)[10][12] |
PRMT5 Signaling Pathway
PRMT5 plays a multifaceted role in cancer by methylating a variety of histone and non-histone substrates. This leads to the regulation of key cellular processes including gene transcription, RNA splicing, and signal transduction. The diagram below illustrates some of the key signaling pathways influenced by PRMT5 activity.
Caption: A diagram illustrating the central role of PRMT5 in cellular signaling and its inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of PRMT5 inhibitors.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PRMT5 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of HCl and isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
Caption: A simplified workflow of the MTT cell viability assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. In CETSA, cells or cell lysates are heated to various temperatures. The unbound protein will denature and aggregate at lower temperatures, while the ligand-bound protein will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with the PRMT5 inhibitor or a vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble fraction (containing stable protein) from the aggregated, denatured protein.
-
Protein Quantification: Analyze the supernatant for the amount of soluble PRMT5 using methods like Western blotting or mass spectrometry.[14][15]
Caption: A general workflow for the Cellular Thermal Shift Assay.
Symmetrical Dimethylarginine (sDMA) Assay
This assay is used as a pharmacodynamic biomarker to measure the activity of PRMT5 in preclinical and clinical samples.
Principle: PRMT5 catalyzes the symmetric dimethylation of arginine residues on its substrates. The level of sDMA, a product of this enzymatic reaction, can be measured in biological samples (e.g., plasma, cell lysates) as an indicator of PRMT5 activity. A common method for sDMA quantification is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline (ELISA-based):
-
Sample Preparation: Collect and process biological samples (e.g., plasma). Some protocols may require an acylation step.[12][16]
-
Coating: Use a microplate pre-coated with an antibody specific for sDMA.
-
Incubation: Add standards, controls, and samples to the wells. Then, add a horseradish peroxidase (HRP)-conjugated antibody that also binds to sDMA. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stopping Reaction: Stop the reaction with a stop solution.
-
Absorbance Reading: Measure the optical density at 450 nm. The intensity of the color is inversely proportional to the concentration of sDMA in the sample.[12][16]
Caption: A typical workflow for an sDMA ELISA assay.
Conclusion
The landscape of PRMT5 inhibitors is rapidly evolving, with several agents demonstrating clinical activity in various cancer types. While the preclinical MTA-cooperative inhibitor this compound shows promise for a targeted approach in MTAP-deleted cancers, the clinical-stage inhibitors have provided valuable insights into the therapeutic potential and challenges of targeting PRMT5. Hematological toxicities, particularly thrombocytopenia and anemia, appear to be a class-effect of PRMT5 inhibition. The efficacy of these inhibitors seems to be context-dependent, with encouraging responses observed in specific molecularly defined patient populations, such as those with splicing factor mutations or IDH mutations. Further research is needed to identify predictive biomarkers to optimize patient selection and to explore combination strategies to enhance the therapeutic efficacy of PRMT5 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathos AI Acquires Brain-Penetrant PRMT5 Inhibitor for Precision Cancer Therapy [biopharmatrend.com]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elkbiotech.com [elkbiotech.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eaglebio.com [eaglebio.com]
Comparative Guide to the On-Target and Off-Target Activity of PRMT5 Inhibitors
A detailed analysis of GSK3326595 (Pemrametostat) and its alternatives for researchers and drug development professionals.
Editor's Note: Initial searches for "Prmt5-IN-16" did not yield information on a specific molecule with this designation in the public domain. It is possible that this is an internal compound name, a novel agent not yet publicly disclosed, or a typographical error. To provide a comprehensive and actionable comparison guide in line with the user's request, we have focused on a well-characterized and clinically evaluated PRMT5 inhibitor, GSK3326595 (pemrametostat) , as a representative compound. This guide will compare its on-target and off-target activities with other notable PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, pre-mRNA splicing, DNA damage repair, and signal transduction.[1][3] Dysregulation of PRMT5 activity and its overexpression have been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target in oncology.[3][4] A number of small molecule inhibitors of PRMT5 have been developed, with several advancing into clinical trials.[3] This guide provides a comparative overview of the on-target and off-target activity of GSK3326595 and other key PRMT5 inhibitors to aid researchers in selecting appropriate tools for their studies.
On-Target Activity Profile
The primary on-target effect of PRMT5 inhibitors is the blockade of the enzyme's methyltransferase activity, leading to a global reduction in symmetric dimethylarginine (SDMA) levels on substrate proteins.[5] This inhibition of PRMT5's catalytic function disrupts downstream cellular processes that are dependent on SDMA, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Comparative On-Target Potency of PRMT5 Inhibitors
| Compound | Target | Biochemical IC50/EC50 | Cellular SDMA Reduction EC50 | Cell Proliferation Inhibition GI50 | Reference |
| GSK3326595 (Pemrametostat) | PRMT5 | EC50: <10 nM | Not explicitly stated, but potent target engagement shown | Not explicitly stated, but preclinical activity demonstrated | [6][7] |
| JNJ-64619178 | PRMT5 | Not explicitly stated, but described as highly potent | Not explicitly stated, but induces widespread RNA splicing changes | Broad antitumor activity in preclinical models | [8] |
| PRT811 | PRMT5 | Not explicitly stated, but described as potent and selective | Not explicitly stated, but shows clinical activity | Clinical activity observed in glioma and uveal melanoma | [8][9] |
| EPZ015666 (GSK3235025) | PRMT5 | IC50: <25 nM | Potent reduction of SmD3 methylation | Inhibits growth of MM xenografts | [4][10] |
Off-Target Activity Profile
A critical aspect of drug development is understanding the selectivity of a compound. Off-target activities can lead to unexpected toxicities or provide opportunities for drug repurposing. The specificity of PRMT5 inhibitors is often assessed through broad panel screening against other kinases and methyltransferases.
Comparative Off-Target Selectivity of PRMT5 Inhibitors
| Compound | Off-Target Screening Method | Key Off-Target Hits | Selectivity Profile | Reference |
| GSK3326595 (Pemrametostat) | 2D thermal profiling | PRMT5 and its binding partner WDR77 | Highly specific for the PRMT5/WDR77 complex | [11] |
| JNJ-64619178 | Not explicitly detailed in the provided results | Not explicitly detailed in the provided results | Described as a highly selective oral PRMT5 inhibitor | [8] |
| PRT811 | Not explicitly detailed in the provided results | Not explicitly detailed in the provided results | Described as a selective PRMT5 inhibitor | [8] |
| EPZ015666 (GSK3235025) | Not explicitly detailed in the provided results | Not explicitly detailed in the provided results | Characterized as a potent and selective inhibitor of PRMT5 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to profile PRMT5 inhibitors.
Biochemical PRMT5 Activity Assay (General Protocol)
This assay quantifies the enzymatic activity of purified PRMT5.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.
-
A suitable peptide or protein substrate (e.g., a histone H4-derived peptide).
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA).
-
Test inhibitor (e.g., GSK3326595) at various concentrations.
-
Scintillation cocktail and microplates.
-
-
Procedure:
-
The enzymatic reaction is initiated by mixing the PRMT5/MEP50 complex, the substrate, and ³H-SAM in the assay buffer.
-
The test inhibitor is pre-incubated with the enzyme before the addition of substrates.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the radiolabeled methylated substrate is captured on a filter membrane or through other separation techniques.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Symmetric Dimethylarginine (SDMA) Quantification by Western Blot
This assay measures the on-target effect of a PRMT5 inhibitor in a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., GSK3326595).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody specific for SDMA.
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are seeded and treated with various concentrations of the PRMT5 inhibitor for a specified time (e.g., 24-72 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary anti-SDMA antibody.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The intensity of the SDMA signal is normalized to the loading control, and EC50 values are determined.
-
Cell Proliferation Assay
This assay assesses the functional consequence of PRMT5 inhibition on cancer cell growth.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., GSK3326595).
-
A reagent for measuring cell viability (e.g., resazurin, CellTiter-Glo®).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the PRMT5 inhibitor.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added to each well.
-
The plate is incubated according to the manufacturer's instructions.
-
The signal (fluorescence or luminescence) is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and GI50 values are determined.
-
Visualizations
PRMT5 Signaling Pathway
Caption: PRMT5 methyltransferase activity and its inhibition.
Experimental Workflow for PRMT5 Inhibitor Profiling
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Comparative Analysis of Prmt5 Inhibitor Selectivity: A Cross-Reactivity Study
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The protein arginine methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes and a promising target in oncology. The development of potent and selective PRMT5 inhibitors is a key focus of current research. Understanding the cross-reactivity profile of these inhibitors against other methyltransferases is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
While specific cross-reactivity data for a compound designated "Prmt5-IN-16" is not available in the public domain, this guide provides a comprehensive comparison based on the well-characterized and highly selective PRMT5 inhibitor, EPZ015666 (GSK3235025) . This document serves as a template for evaluating the selectivity of novel PRMT5 inhibitors, presenting supporting experimental data and detailed protocols.
Data Presentation: Selectivity of EPZ015666 Against a Panel of Methyltransferases
The following table summarizes the inhibitory activity of EPZ015666 against PRMT5 and a panel of 20 other protein methyltransferases. The data demonstrates the high selectivity of EPZ015666 for PRMT5.
| Target Enzyme | Type | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| PRMT5 | Arginine Methyltransferase | 22 | 1 |
| PRMT1 | Arginine Methyltransferase | >50,000 | >2272 |
| PRMT3 | Arginine Methyltransferase | >50,000 | >2272 |
| PRMT4 (CARM1) | Arginine Methyltransferase | >50,000 | >2272 |
| PRMT6 | Arginine Methyltransferase | >50,000 | >2272 |
| PRMT7 | Arginine Methyltransferase | >50,000 | >2272 |
| PRMT8 | Arginine Methyltransferase | >50,000 | >2272 |
| EZH2 | Lysine Methyltransferase | >50,000 | >2272 |
| EZH1 | Lysine Methyltransferase | >50,000 | >2272 |
| SETD2 | Lysine Methyltransferase | >50,000 | >2272 |
| SETD7 | Lysine Methyltransferase | >50,000 | >2272 |
| SETD8 | Lysine Methyltransferase | >50,000 | >2272 |
| SUV39H2 | Lysine Methyltransferase | >50,000 | >2272 |
| G9a (EHMT2) | Lysine Methyltransferase | >50,000 | >2272 |
| GLP (EHMT1) | Lysine Methyltransferase | >50,000 | >2272 |
| MLL1 | Lysine Methyltransferase | >50,000 | >2272 |
| MLL2 | Lysine Methyltransferase | >50,000 | >2272 |
| MLL3 | Lysine Methyltransferase | >50,000 | >2272 |
| MLL4 | Lysine Methyltransferase | >50,000 | >2272 |
| DOT1L | Lysine Methyltransferase | >50,000 | >2272 |
| SMYD2 | Lysine Methyltransferase | >50,000 | >2272 |
Data compiled from published literature on EPZ015666.[1][2][3] The IC50 for the panel of 20 other methyltransferases was reported to be >50 µM, indicating a lack of significant inhibition at this concentration.[3]
Experimental Protocols
A detailed methodology for determining the cross-reactivity of a PRMT5 inhibitor is crucial for reproducible and reliable results. Below is a representative protocol for a biochemical methyltransferase assay.
Protocol: In Vitro Methyltransferase Inhibition Assay (Radiometric)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of methyltransferases using a radiometric assay with a tritiated methyl donor.
1. Reagents and Materials:
-
Enzymes: Purified recombinant human methyltransferases (e.g., PRMT5/MEP50 complex, PRMT1, EZH2, etc.).
-
Substrates: Histone peptides or proteins specific to each enzyme (e.g., Histone H4 peptide for PRMT5).
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT.
-
Test Compound: Prmt5 inhibitor dissolved in DMSO.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filter Paper: Phosphocellulose or SAM2® Biotin Capture Membranes.
-
Wash Buffers: e.g., 75 mM phosphoric acid or ammonium bicarbonate buffer.
-
Microplates: 96- or 384-well format.
-
Scintillation Counter.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. To initiate the methyltransferase reaction, add [³H]-SAM. The final reaction volume is typically 25-50 µL.
-
Controls: Include wells with no inhibitor (positive control, 100% activity) and wells with no enzyme (negative control, background).
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60-120 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) or by spotting the reaction mixture onto the filter paper.
-
Washing: Wash the filter papers extensively with the appropriate wash buffer to remove unreacted [³H]-SAM, leaving only the radiolabeled methylated substrate bound to the paper.
-
Detection: After drying the filter papers, place them in scintillation vials with a scintillation cocktail.
-
Data Acquisition: Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Background Subtraction: Subtract the average CPM from the negative control wells from all other data points.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_no_inhibitor))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mandatory Visualizations
Signaling Pathway & Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of protein arginine methylation and the experimental workflow for assessing inhibitor cross-reactivity.
Caption: Protein arginine methylation by PRMT5.
Caption: Workflow for cross-reactivity screening.
References
A Comparative Guide to PRMT5 Inhibitors for Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of several prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme in various cellular processes and has emerged as a significant target in oncology. Its inhibition has shown promise in preclinical and clinical studies for treating a range of malignancies, including solid tumors and hematological cancers. This document summarizes key quantitative data, details experimental methodologies for validation, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PRMT5 inhibitors across a panel of cancer cell lines. These values indicate the concentration of the inhibitor required to reduce a specific biological activity by half, providing a measure of their potency.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Growth Inhibition (6 days) | <10 nM | |
| HCT116 MTAP-WT | Viability (10 days) | 237 nM | ||
| HCT116 MTAP-del | Viability (10 days) | 189 nM | ||
| A549 (Non-small cell lung) | SDMA Inhibition | 11 nM | ||
| MRTX1719 | HCT116 MTAP-WT | Viability (10 days) | 890 nM | |
| HCT116 MTAP-del | Viability (10 days) | 12 nM | ||
| Pmel-1 CD8+ T cells | Growth Inhibition (3 days) | >10 µM | ||
| JNJ-64619178 | Hematopoietic cells | Viability (7 days) | ~2-3 fold less potent than in tumor cells | |
| LLY-283 | DMG (Diffuse Midline Glioma) | Viability | Potent in vitro | |
| EPZ015666 | Various | Enzymatic Activity | 30 nM | |
| Compound 20 | MV-4-11 (AML) | Enzymatic Activity | 4.2 nM | |
| MV-4-11 (AML) | Anti-proliferative | Potent | ||
| MDA-MB-468 (Breast) | Anti-proliferative | Potent | ||
| Candesartan | PDAC cell lines | Viability | 15-17 µM | |
| **Cloper |
Comparative Pharmacokinetics of PRMT5 Inhibitors: A Guide for Researchers
A Comparative Analysis of the Pharmacokinetic Properties of Preclinical and Clinical-Stage PRMT5 Inhibitors
Note on Prmt5-IN-16: Publicly available pharmacokinetic data for a compound specifically named "this compound" could not be located. Therefore, for the purpose of this comparative guide, the well-characterized preclinical PRMT5 inhibitor, EPZ015666 , will be used as a representative preclinical compound. This allows for a meaningful comparison with clinical-stage inhibitors.
This guide provides a comparative analysis of the pharmacokinetic properties of the preclinical PRMT5 inhibitor EPZ015666 and three clinical-stage PRMT5 inhibitors: GSK3326595, JNJ-64619178, and PF-06939999. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the disposition of these molecules in preclinical and clinical settings.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the selected PRMT5 inhibitors. It is important to note that the data for EPZ015666 is from preclinical studies in mice, while the data for GSK3326595, JNJ-64619178, and PF-06939999 are from Phase 1 clinical trials in humans. Direct comparison of absolute values should be made with caution due to interspecies differences in drug metabolism and physiology.
| Parameter | EPZ015666 (Preclinical) | GSK3326595 (Clinical) | JNJ-64619178 (Clinical) | PF-06939999 (Clinical) |
| Species | Mouse | Human | Human | Human |
| Route of Administration | Oral | Oral | Oral | Oral |
| Oral Bioavailability (F%) | 69%[1] | Not explicitly reported | Orally bioavailable[2] | Orally available[3] |
| Time to Maximum Concentration (Tmax) | Not explicitly reported | ~2 hours[4] | Not explicitly reported | Not explicitly reported |
| Terminal Half-life (t½) | Not explicitly reported | 4-6 hours[4] | 64.3 to 84.1 hours[5] | Not explicitly reported |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-proportional | Dose-proportional[2][6][7] | Moderate variability (26% CV at RP2D)[8] |
| Area Under the Curve (AUC) | Dose-dependent | Dose-proportional | Dose-proportional[2][6][7] | Moderate variability (38% CV at RP2D)[8] |
| Clearance | Low in human, mouse, and rat liver microsomes; higher in dog liver microsomes[9] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Key Observations | Favorable pharmacokinetic profile in mice.[1] | Rapid absorption.[4] | Plasma exposure is dose-dependent, and target inhibition is maintained with intermittent and continuous dosing.[2][5][7] | Exposure increased with dose and steady-state was achieved by day 15.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic data. Below are generalized methodologies for key experiments cited in this guide.
In Vivo Pharmacokinetic Studies (Preclinical)
-
Animal Model: Male CD-1 mice are a commonly used strain for initial pharmacokinetic screening.[10]
-
Dosing:
-
Formulation: The test compound is often formulated in a vehicle suitable for the intended route of administration (e.g., 0.5% methylcellulose for oral gavage).
-
Route of Administration: For oral bioavailability studies, both intravenous (IV) and oral (PO) routes are used.
-
Dose Level: Dose levels are selected based on in vitro potency and preliminary tolerability studies. For example, EPZ015666 was dosed orally at 10 mg/kg in mice to determine oral bioavailability.[1]
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, cardiac puncture).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Bioanalysis:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecule inhibitors in plasma.[10][11][12]
-
Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., acetonitrile), followed by centrifugation. The supernatant is then analyzed.[12]
-
Quantification: A calibration curve with known concentrations of the analyte is used to determine the concentration in the study samples. An internal standard is used to ensure accuracy and precision.[11]
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[13]
-
Phase 1 Clinical Pharmacokinetic Studies
-
Study Design: These are typically open-label, dose-escalation studies in patients with advanced solid tumors or other relevant malignancies.[2][8] The primary objectives are to assess safety, tolerability, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][8]
-
Patient Population: Patients with advanced or metastatic cancers for whom standard therapies have failed are often enrolled.[2][8]
-
Dosing:
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points after the first dose and at steady-state to determine the pharmacokinetic profile.[14]
-
-
Bioanalysis:
-
Pharmacodynamic Assessments:
-
Biomarkers are often measured to assess target engagement. For PRMT5 inhibitors, this frequently includes the measurement of symmetric dimethylarginine (SDMA) levels in plasma.[8]
-
-
Data Analysis:
PRMT5 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PRMT5 in cellular signaling and a typical workflow for a preclinical pharmacokinetic study.
Caption: PRMT5 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences in metabolism of EPZ015666, an oxetane-containing protein arginine methyltransferase-5 (PRMT5) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Therapeutic Window of PRMT5 Inhibitors: A Comparative Analysis Featuring GSK3326595
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a focus on GSK3326595. This guide provides available preclinical and clinical data, outlines experimental protocols for therapeutic window assessment, and visualizes key pathways and workflows.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical roles in a multitude of cellular processes that are often dysregulated in cancer. These processes include transcriptional regulation, RNA splicing, and signal transduction. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing cell proliferation, differentiation, and survival. Its overexpression has been linked to poor prognosis in various cancers, including lymphomas, breast cancer, and lung cancer. Consequently, the development of small molecule inhibitors targeting PRMT5 has become an area of intense research.
This guide focuses on assessing the therapeutic window of PRMT5 inhibitors, with a comprehensive review of the publicly available data for GSK3326595 , a potent, selective, and reversible PRMT5 inhibitor that has undergone clinical investigation. A comparative assessment with another compound, Prmt5-IN-16 , was intended; however, a thorough search of scientific literature and public databases did not yield any specific information regarding this molecule. Therefore, this document will proceed with a detailed analysis of GSK3326595 and provide generalized methodologies for evaluating the therapeutic window of any novel PRMT5 inhibitor.
GSK3326595: A Profile
GSK3326595 is a small molecule inhibitor that targets the enzymatic activity of PRMT5. Preclinical studies have demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines and exhibit anti-tumor activity in in vivo models. The mechanism of action of GSK3326595 involves the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor functions.
Quantitative Data for GSK3326595
The following tables summarize the available quantitative data for GSK3326595, providing insights into its potency and efficacy in various cancer models.
Table 1: Biochemical and Cellular Potency of GSK3326595
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 6.2 ± 0.8 nM | PRMT5/MEP50 complex | |
| Cellular SDMA EC50 | 2.5 nM | Z-138 (Mantle Cell Lymphoma) | |
| Growth IC50 (gIC50) | 7.6 nM to >30 µM | Panel of 276 cancer cell lines | |
| HCT-116 IC50 | 189 nM | MTAP knockout human HCT-116 cells |
Table 2: In Vivo Efficacy of GSK3326595
| Animal Model | Dosing Regimen | Outcome | Reference |
| Z-138 Mouse Xenograft | 25, 50, and 100 mg/kg twice per day | Reduced tumor growth |
Table 3: Clinical Trial Safety and Tolerability of GSK3326595 (Myeloid Neoplasms)
| Adverse Events (AEs) | Frequency | Notes | Reference |
| Most Frequent Related AEs | |||
| Decreased platelet count | 27% | ||
| Dysgeusia | 23% | ||
| Fatigue | 20% | ||
| Nausea | 20% | ||
| Dose-Limiting Toxicities (DLTs) | |||
| Thrombocytopenia | Observed (n=2) | ||
| Anemia | Observed (n=1) | ||
| Neutropenia | Observed (n=1) |
Experimental Protocols for Assessing Therapeutic Window
The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. Determining this for a PRMT5 inhibitor requires a series of in vitro and in vivo experiments.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
Protocol:
-
Seed cancer cell lines of interest (e.g., lymphoma, breast cancer) and a panel of normal, non-cancerous cell lines in 96-well plates.
-
Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound, GSK3326595) for a specified period (e.g., 72 hours).
-
Assess cell viability using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or MTT/XTT assays which measure metabolic activity.
-
Determine the half-maximal inhibitory concentration (IC50) for cancer cells (efficacy) and the half-maximal cytotoxic concentration (CC50) for normal cells (toxicity).
-
-
Data Analysis: The therapeutic index (TI) can be calculated as TI = CC50 / IC50. A higher TI indicates a wider therapeutic window.
-
-
Apoptosis Assays:
-
Protocol:
-
Treat cancer cells with the PRMT5 inhibitor at concentrations around the IC50 value.
-
After a defined incubation period, stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis: An increase in the apoptotic cell population indicates that the inhibitor induces programmed cell death in cancer cells.
-
In Vivo Studies
-
Xenograft/Orthotopic Mouse Models:
-
Protocol:
-
Implant human cancer cells (e.g., mantle cell lymphoma cell line Z-138) subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, treat mice with a range of doses of the PRMT5 inhibitor via a clinically relevant route (e.g., oral gavage).
-
Monitor tumor growth over time using caliper measurements.
-
Concurrently, monitor the health of the mice, including body weight, behavior, and complete blood counts, to assess toxicity.
-
-
Data Analysis: Efficacy is determined by the extent of tumor growth inhibition. Toxicity is assessed by the observed adverse
-
Safety Operating Guide
Proper Disposal Procedures for Prmt5-IN-16: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Prmt5-IN-16 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. As a novel small molecule inhibitor, this compound should be treated as a potentially hazardous substance. The following guidelines provide essential information for its proper disposal.
Immediate Safety and Handling
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice for handling potent compounds should be followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound, like other investigational chemical compounds, must follow institutional and local environmental health and safety (EHS) guidelines. The general procedure is as follows:
-
Waste Segregation : Do not dispose of this compound down the drain or in regular trash. It must be segregated as chemical waste.
-
Containerization :
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealable container. This includes any contaminated consumables such as weigh boats or paper.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and compatible waste container. Many research compounds are dissolved in solvents like DMSO; this waste should be collected in a container designated for halogenated or non-halogenated solvent waste, depending on your institution's waste streams.
-
Contaminated Sharps : Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
Storage : Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to federal and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling Prmt5-IN-16
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the selective protein arginine methyltransferase 5 (PRMT5) inhibitor, Prmt5-IN-16.
This document provides crucial safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. As a potent and selective small molecule inhibitor, proper handling is paramount to protect researchers from potential hazards and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required and recommended PPE. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the recommendations are based on guidelines for similar hazardous chemical compounds and protein methyltransferase inhibitors. One such inhibitor, AMI-5, is known to potentially cause allergic skin reactions and serious eye irritation.
| PPE Category | Minimum Requirement | Recommended Best Practice |
| Hand Protection | Single pair of chemical-resistant gloves (e.g., nitrile). | Double-gloving with nitrile gloves to provide an extra layer of protection against potential tears or contamination. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles to provide a complete seal around the eyes, especially when handling solutions or performing tasks with a higher risk of splashing. |
| Body Protection | A standard laboratory coat. | A buttoned, long-sleeved laboratory coat made of a chemically resistant material. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization or if handling the compound outside of a fume hood, especially for extended periods. |
| Foot Protection | Closed-toe shoes. | Chemically resistant shoe covers should be considered in areas where larger quantities are handled or if there is a significant risk of spills. |
A product information sheet for GSK3326595, another PRMT5 inhibitor, explicitly warns that the material should be considered hazardous and advises to "not ingest, inhale, get in eyes, on skin, or on clothing" and to "wash thoroughly after handling." This underscores the importance of the PPE outlined above.
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. This compound is typically supplied as a solid and should be stored at -20°C for long-term stability. Similar PRMT5 inhibitors like PRMT5-IN-20 and PRMT5-IN-30 have storage recommendations of -80°C for 6 months or -20°C for 1 month for stock solutions to prevent inactivation from freeze-thaw cycles.
Handling and Preparation of Solutions:
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. This compound is soluble in DMSO. When preparing solutions, use the smallest amount of material necessary for the experiment.
Disposal:
All waste materials, including empty vials, contaminated gloves, and other disposable labware, should be considered hazardous waste. Dispose of these materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash. Unused solutions should also be collected in a designated hazardous waste container.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
